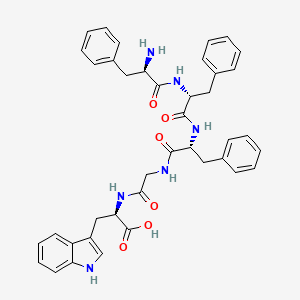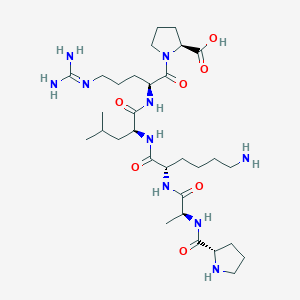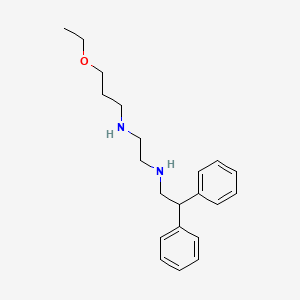
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N'-(3-ethoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features additional functional groups, including diphenylethyl and ethoxypropyl, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethylenediamine, diphenylethyl bromide, and 3-ethoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents with appropriate bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding amides or nitriles.
Reduction: Could produce primary or secondary amines.
Substitution: Results in the formation of new substituted amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Binding: Interaction with active sites of enzymes or receptors.
Inhibition/Activation: Modulation of enzyme activity or receptor signaling.
Complex Formation: Formation of stable complexes with metal ions or other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-
- 1,2-Ethanediamine, N,N’-diphenyl-
- 1,2-Ethanediamine, N-(2-phenylethyl)-N’-(3-methoxypropyl)-
Uniqueness
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is unique due to its specific functional groups, which may impart distinct chemical reactivity and physical properties compared to other diamines. These unique features could make it particularly valuable in specialized applications.
Propriétés
Numéro CAS |
627519-47-5 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N'-(2,2-diphenylethyl)-N-(3-ethoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-17-9-14-22-15-16-23-18-21(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,21-23H,2,9,14-18H2,1H3 |
Clé InChI |
DFVAHAMGDISNAW-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


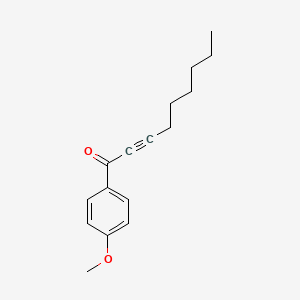
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)


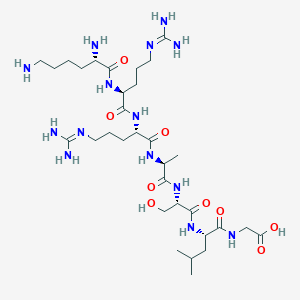
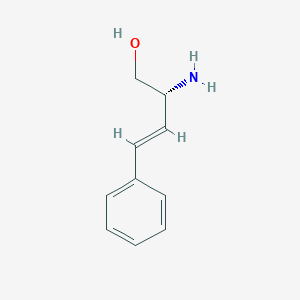
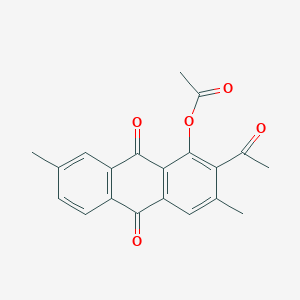
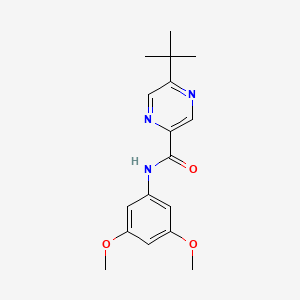
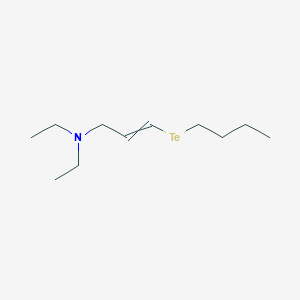
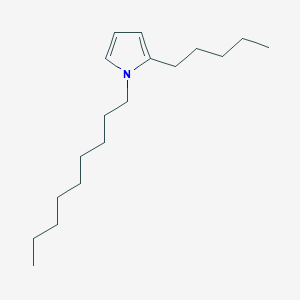
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
